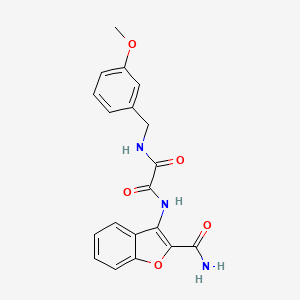

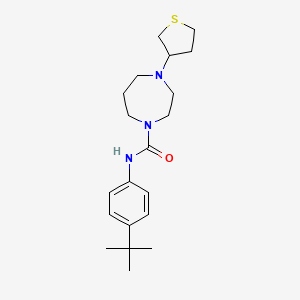

![molecular formula C11H21NO4 B2495173 叔丁基-N-[(3S,6S)-6-(羟甲基)氧杂环己-3-基]氨基甲酸酯 CAS No. 603130-24-1](/img/structure/B2495173.png)

叔丁基-N-[(3S,6S)-6-(羟甲基)氧杂环己-3-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of carbamates like "tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate" often involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of sodium benzenesulfinate and formic acid, leading to the formation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. These compounds can act as N-(Boc)-protected nitrones, useful in the synthesis of N-(Boc)hydroxylamines, showcasing their role as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

Carbamates' molecular structure is characterized by strong and weak hydrogen bonds that contribute to their stability and reactivity. For instance, the study of various carbamate derivatives has revealed how these hydrogen bonds influence the molecular conformation and packing, highlighting the interplay between different types of hydrogen bonds in forming complex molecular architectures (Das et al., 2016).

Chemical Reactions and Properties

Carbamates undergo various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For example, the reaction of tert-butyl N-hydroxycarbamate with organometallics to produce N-(Boc)hydroxylamines or the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates highlights the versatility of carbamates in synthetic chemistry (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The physical properties of carbamates, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and formulation. X-ray crystallography studies, for example, have provided insights into the crystal packing and molecular conformation of carbamates, revealing the importance of intramolecular and intermolecular hydrogen bonding in determining their physical properties (Kant, Singh, & Agarwal, 2015).

Chemical Properties Analysis

The chemical properties of carbamates, including their reactivity towards hydrolysis, nucleophilic substitution, and participation in coupling reactions, are fundamental to their utility in organic synthesis. Studies have demonstrated the ability of carbamates to serve as intermediates in the synthesis of complex molecules, such as natural products and pharmaceuticals, through a variety of chemical transformations (Tang et al., 2014).

科学研究应用

等离子反应器应用

谢等人(2011年)的研究讨论了使用冷等离子反应器分解与叔丁基羟甲基醚(MTBE)结构相关的化合物,这种化合物与叔丁基氨基甲酸酯有关。这项研究突出了无线电频率(RF)等离子反应器用于分解和转化MTBE等环境污染物为更少有害物质的用途。该研究展示了等离子技术在环境修复中的潜力,并提出了进一步探索分解复杂有机化合物的途径(Hsieh et al., 2011)。

环境行为和命运

关于乙基叔丁基醚(ETBE)的环境发生、命运和生物降解的研究回顾了微生物降解ETBE在土壤和地下水中的能力。桑顿等人(2020年)的综述提供了关于ETBE的有氧和可能的厌氧生物降解途径的全面见解,表明了叔丁基化合物的环境适应性和转化。这些研究对于理解类似化学结构的环境影响和降解机制至关重要(Thornton et al., 2020)。

生物修复和自然衰减

关于与叔丁基氨基甲酸酯相关的MTBE的生物降解和生物修复已经得到广泛审查,提供了证据表明MTBE在有氧条件下的生物转化以及在厌氧条件下越来越多的证据。Fiorenza和Rifai(2003年)的这些研究回顾了MTBE降解的代谢途径、参与MTBE降解的微生物文化以及生物修复策略的影响。来自这类研究的见解对于开发有效的方法来修复受结构相关化合物污染的环境至关重要(Fiorenza & Rifai, 2003)。

聚合物膜应用

Pulyalina等人(2020年)回顾了聚合物膜在燃料添加剂纯化中的应用,特别是通过渗透蒸发分离甲醇/MTBE混合物。这项研究强调了膜技术在分离和纯化化学混合物中的重要性,突出了叔丁基化合物在工业过程中的潜在应用。该研究对各种聚合物材料在分离复杂混合物中的效率进行了分析,表明了这类技术的更广泛适用性(Pulyalina et al., 2020)。

属性

IUPAC Name |

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBZAGUOZDYGKG-IUCAKERBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(OC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC[C@H](OC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

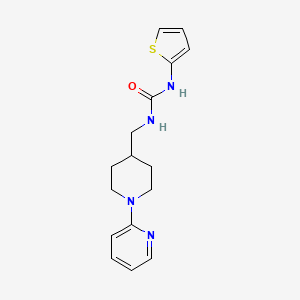

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2495090.png)

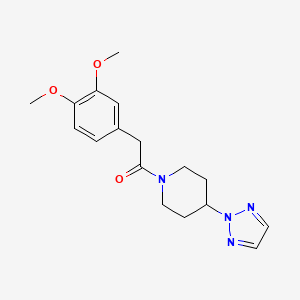

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495094.png)

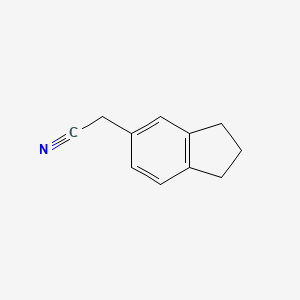

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2495097.png)

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2495100.png)

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2495102.png)

![(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2495108.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2495112.png)